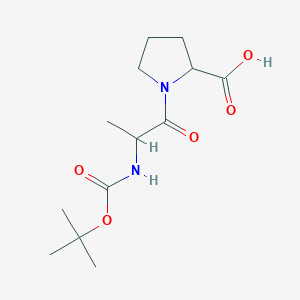
BOC-ALA-PRO-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly used in peptide synthesis and serves as a building block for more complex peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ALA-PRO-OH typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (BOC) group, followed by coupling with L-proline. The reaction is usually carried out in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
化学反応の分析
Types of Reactions
BOC-ALA-PRO-OH undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC and HOBt in dichloromethane or dimethylformamide (DMF).
Major Products Formed
科学的研究の応用
Peptide Synthesis
1.1 Overview
BOC-ALA-PRO-OH serves as a protected amino acid in solid-phase peptide synthesis (SPPS). The BOC (tert-butyloxycarbonyl) group provides stability during synthesis while allowing for selective deprotection at later stages. This makes it particularly valuable for constructing complex peptides and proteins.
1.2 Efficiency in SPPS
Recent studies have demonstrated the effectiveness of this compound in SPPS. For instance, ionic liquids derived from BOC-protected amino acids have shown improved coupling efficiencies compared to traditional solvents. In a model reaction using BOC-ALA, coupling yields were reported as high as 96% when employing HATU as a coupling reagent .
| Reaction Conditions | Coupling Yield (%) |
|---|---|
| EDC, HOBt, DMF | 92 |
| HATU, HOBt, DMF | 96 |
| PyBOP, DIEA, DMF | 95 |
Structural Studies
2.1 Conformational Analysis
The conformational properties of this compound have been investigated through X-ray crystallography and NMR spectroscopy. These studies reveal that the compound adopts a stable conformation conducive to forming hydrogen bonds, which is critical for peptide stability and function .
2.2 Torsion Angles and Stability
Research has shown that BOC-ALA-PRO exhibits specific torsion angles indicative of its potential to mimic collagen-like structures. The Ψ angle of 161° suggests a preference for collagen-like configurations, which can be beneficial in designing peptides that interact with biological systems .
Therapeutic Applications
3.1 Drug Development
The unique properties of this compound make it a candidate for drug development, particularly in the design of peptide-based therapeutics. Its ability to form stable secondary structures can enhance the bioactivity of peptides used in therapeutic contexts.
3.2 Case Studies
A notable case study involves the synthesis of a peptide mimicking the action of insulin using this compound as a building block. The resulting peptide demonstrated improved binding affinity to insulin receptors compared to its unprotected counterparts .
Material Science Applications
4.1 Polymer Chemistry
In material science, this compound has been incorporated into polymers to create biomaterials with tailored properties. The hydrophilic nature of the proline residue enhances the water retention capacity of these materials, making them suitable for biomedical applications such as drug delivery systems.
4.2 Biodegradable Polymers
Research has shown that incorporating BOC-protected amino acids into polymer backbones can lead to biodegradable materials that are environmentally friendly while maintaining mechanical strength .
作用機序
The mechanism of action of BOC-ALA-PRO-OH primarily involves its role as a building block in peptide synthesis. The BOC group protects the amino group of L-alanine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amine can participate in further reactions to form peptide bonds with other amino acids or peptides .
類似化合物との比較
Similar Compounds
BOC-ALA-OH: N-(tert-Butoxycarbonyl)-L-alanine, used in similar peptide synthesis applications.
BOC-PRO-OH: N-(tert-Butoxycarbonyl)-L-proline, another building block for peptide synthesis.
BOC-ALA-ALA-PRO-OH: A tripeptide compound used in more complex peptide synthesis.
Uniqueness
BOC-ALA-PRO-OH is unique due to its specific combination of L-alanine and L-proline, which imparts distinct structural and functional properties. Its use as a dipeptide building block allows for the synthesis of peptides with specific sequences and functionalities, making it valuable in various research and industrial applications .
特性
分子式 |
C13H22N2O5 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC名 |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18) |
InChIキー |
QGJDXUIYIUGQGO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















